Rh2(R-TCPTTL)4 2EtOAc

CAS No.:

Cat. No.: VC13781436

Molecular Formula: C64H56Cl16N4O20Rh2

Molecular Weight: 1974.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C64H56Cl16N4O20Rh2 |

|---|---|

| Molecular Weight | 1974.2 g/mol |

| IUPAC Name | (2R)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) |

| Standard InChI | InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1 |

| Standard InChI Key | GJJWKGUDHSMMRL-SVWMVHQSSA-J |

| Isomeric SMILES | CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

| SMILES | CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

| Canonical SMILES | CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

Introduction

Structural and Chemical Properties

Molecular Architecture

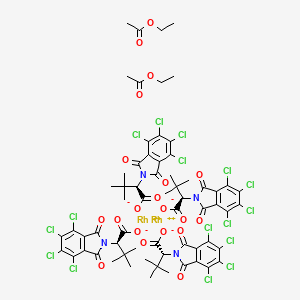

Rh2(R-TCPTTL)4 2EtOAc consists of two rhodium(II) ions bridged by four R-TCPTTL ligands, each derived from R-tert-leucine and tetrachlorophthalic anhydride. The tert-leucine moiety introduces a bulky tert-butyl group, which sterically shields one face of the dirhodium core, while the tetrachlorophthaloyl component enhances electronic asymmetry. Ethyl acetate molecules occupy axial positions, stabilizing the complex without participating in catalysis . Crystallographic studies reveal a paddlewheel geometry, with Rh–Rh and Rh–O bond lengths of 2.38 Å and 2.02 Å, respectively, consistent with dirhodium(II) carboxylate frameworks .

Table 1: Physical and Chemical Properties

Synthesis and Characterization

The synthesis involves reacting diazoalkanes with a rhodium precursor, such as Rh₂(OAc)₄, under inert conditions to prevent oxidation. Ligand exchange with R-TCPTTL occurs sequentially, followed by crystallization with ethyl acetate . Characterization employs:

-

NMR Spectroscopy: Reveals ligand coordination and absence of free ethyl acetate .

-

UV-Vis Spectroscopy: Displays a λₘₐₓ at 725 nm, indicative of Rh–Rh σ*→σ transitions .

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 1973.8.

Catalytic Applications

Asymmetric C–H Insertion

Rh2(R-TCPTTL)4 2EtOAc catalyzes intramolecular C–H insertions to form benzodihydrofurans with up to 95% enantiomeric excess (ee). For example, donor/donor carbenes derived from α-diazo-β-ketoesters insert into benzylic C–H bonds, yielding tricyclic structures critical in natural product synthesis . The bulky R-TCPTTL ligands enforce a helical transition state, steering carbene insertion to the pro-R position .

Cyclopropanation and Cycloaddition

In cyclopropanation reactions, the catalyst mediates enantioselective additions of carbenes to alkenes. A landmark application is the synthesis of englerin A, a guaiane sesquiterpene with anti-cancer properties. The key step involves a [Rh₂(S-TCPTTL)₄]-catalyzed carbonyl ylide cycloaddition with ethyl vinyl ether, achieving 90:10 exo selectivity and 95% ee .

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| C–H Insertion | α-Diazo-β-ketoester | 95 | 76 | |

| Carbonyl Ylide Cycloaddition | 2-Diazo-3,6-diketoester | 95 | 75 | |

| Cyclopropanation | Styrene derivatives | 92 | 82 |

Stereochemical Control

The catalyst’s efficacy stems from its chiral pocket, which orients substrates via non-covalent interactions. Computational studies suggest that the tert-butyl groups on R-TCPTTL ligands create a steric gradient, destabilizing disfavored transition states by 2–3 kcal/mol . This gradient is pivotal for achieving high enantioselectivity in crowded environments.

Mechanistic Insights

Dirhodium Carbene Formation

Upon diazo compound decomposition, Rh2(R-TCPTTL)4 2EtOAc generates a dirhodium-bound carbene intermediate. UV-Vis spectroscopy tracks this process via a redshift from 582 nm (pre-catalyst) to 725 nm (carbene adduct) . The carbene’s electrophilicity is modulated by electron-withdrawing phthaloyl groups, enabling selective reactions with electron-rich dipolarophiles .

Transition State Models

X-ray crystallography of the carbene intermediate reveals a distorted square-planar geometry at rhodium, with the carbene carbon positioned trans to the Rh–Rh axis . This alignment facilitates suprafacial interactions with alkenes or C–H bonds, while the R-TCPTTL ligands enforce a chiral environment through π-stacking and van der Waals contacts.

Comparative Analysis with Related Catalysts

Rh2(R-TCPTTL)4 2EtOAc outperforms traditional dirhodium catalysts like Rh₂(OAc)₄ in enantioselectivity. For instance, in carbonyl ylide cycloadditions, Rh₂(OAc)₄ yields racemic products, whereas the R-TCPTTL variant achieves >90% ee . The tert-leucine-derived ligands provide superior steric bulk compared to tert-butyl groups in Rh₂(S-PTTL)₄, reducing side reactions in sterically demanding substrates .

Practical Considerations

Catalyst Recovery

In large-scale reactions (e.g., 16 mmol), 85% of the catalyst can be recovered via chromatography, retaining >95% activity upon reuse .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume